1S/C11H17N3O2/c1-15-9-7-10(16-2)14-11(13-9)8-3-5-12-6-4-8/h7-8,12H,3-6H2,1-2H3
.
4,6-Dimethoxy-2-(piperidin-4-yl)pyrimidine is a chemical compound with the molecular formula and a molecular weight of 221.27 g/mol. It is characterized by the presence of a piperidine ring attached to a pyrimidine structure, which contributes to its diverse biological activities. This compound is classified under heterocyclic compounds, specifically as a pyrimidine derivative, and it exhibits potential pharmacological properties that make it of interest in medicinal chemistry and drug development.
The synthesis of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine typically involves the reaction of 4,6-dimethoxypyrimidine with piperidine. This reaction can be carried out under various conditions to optimize yield and purity.
Common Methods:
Technical details regarding reaction conditions (temperature, time, and solvent choice) are critical for achieving optimal results in the synthesis process.
The molecular structure of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine features a pyrimidine ring substituted at positions 4 and 6 with methoxy groups and at position 2 with a piperidine moiety.
This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.
4,6-Dimethoxy-2-(piperidin-4-yl)pyrimidine can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine involves its interaction with various molecular targets within biological systems:
Research continues to elucidate these pathways to better understand the therapeutic potential of this compound.
Relevant data from analyses such as nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of synthesized compounds.
4,6-Dimethoxy-2-(piperidin-4-yl)pyrimidine has several scientific applications:
This compound's versatility makes it valuable in both academic research and industrial applications, particularly within the fields of medicinal chemistry and pharmacology.
Pyrimidine, a six-membered diazine heterocycle, constitutes a foundational scaffold in medicinal chemistry due to its ubiquitous presence in nucleic acids (thymine, cytosine, uracil) and essential biomolecules like thiamine (vitamin B1). This inherent biological relevance translates into exceptional versatility in drug design. Over 85% of FDA-approved small-molecule drugs incorporate heterocyclic frameworks, with pyrimidine derivatives representing a substantial fraction across antiviral, antimicrobial, and anticancer therapeutics [7] [9]. The pyrimidine nucleus offers distinct advantages:
Table 1: Clinically Significant Pyrimidine-Based Therapeutics [7] [9]
Drug Name | Therapeutic Class | Key Structural Features | Primary Target |
---|---|---|---|
Trimethoprim | Antibacterial | 2,4-Diaminopyrimidine | Dihydrofolate reductase (DHFR) |
Sulfadiazine | Antibacterial | Pyrimidine-sulfonamide hybrid | Dihydropteroate synthase |
Pyrimethamine | Antimalarial | 2,4-Diamino-5-chlorophenylpyrimidine | Plasmodium DHFR |
5-Fluorouracil | Anticancer | 5-Fluoro-substituted uracil | Thymidylate synthase |
Rilpivirine | Antiviral (HIV) | Diarylamino-pyrimidine | HIV-1 reverse transcriptase |
The structural plasticity of pyrimidine underpins its application across diverse drug classes. For instance, 2,4-diaminopyrimidines like trimethoprim act as potent dihydrofolate reductase (DHFR) inhibitors by mimicking the pteridine moiety of dihydrofolic acid [9]. Conversely, nucleoside analogs such as 5-fluorouracil (5-FU) incorporate into DNA/RNA or inhibit thymidylate synthase, disrupting replication in cancer cells. In antiviral therapy, diarylpyrimidines (DAPYs) like rilpivirine utilize conformational flexibility to adapt within hydrophobic pockets of drug-resistant HIV reverse transcriptase variants [3]. This adaptability positions pyrimidine as an indispensable scaffold for addressing emerging resistance and underexplored therapeutic targets.
The pharmacological profile of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine arises from synergistic interactions between its core scaffold and strategic substituents:
Metabolic stability: Methylation of hydroxy groups reduces phase II glucuronidation susceptibility compared to hydroxy-pyrimidines, extending plasma half-life [5].
Piperidin-4-yl Moiety:
Table 2: Comparative Effects of Substituents on Pyrimidine Bioactivity [1] [5] [10]
Substituent Pattern | Key Pharmacological Contributions | Representative Bioactive Derivatives |
---|---|---|
4,6-Dimethoxy | Enhanced lipophilicity (logP +0.4-0.6), improved membrane transit | N-(4,6-dimethoxy-2-piperidin-1-ylpyrimidin-5-yl)-3,3-dimethylbutanamide [1] |
Piperidin-4-yl at C2 | Target engagement via H-bonding/basic nitrogen, conformational adaptability | 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine [6] |
Hybrid methoxy/piperidine | Synergistic effects on antiviral/anticancer potency, metabolic resistance | Piperazine-substituted pyranopyridines [5] |
Crystallographic studies of related compounds, such as 2-(2-((4,6-dimethoxypyrimidin-2-yl) derivatives, reveal critical intermolecular interactions: the methoxy oxygens form hydrogen bonds with backbone amides (average 2.8–3.0 Å), while the piperidine nitrogen participates in salt bridges with acidic residues [8]. This dual functionality enables simultaneous occupancy of hydrophobic and hydrophilic regions within target proteins, explaining the scaffold’s broad utility.
The emergence of 4,6-dimethoxy-2-(piperidin-4-yl)pyrimidine as a privileged scaffold reflects decades of iterative optimization in heterocyclic chemistry:
Antiviral Applications:Pyrimidine derivatives gained prominence in HIV therapy following the discovery of nevirapine (1996) and subsequent diarylpyrimidines (DAPYs). Structural insights revealed that C4-C6 alkoxy substitutions enhanced resilience against common resistance mutations (e.g., K103N, Y181C) in HIV-1 reverse transcriptase (RT). The piperidine variant emerged during explorations of "tolerant region II" of the non-nucleoside RT inhibitor binding pocket (NNIBP), where its basic nitrogen formed hydrogen bonds with conserved residue K101 (2.9 Å distance) while the 4,6-dimethoxy groups engaged W229 via π-stacking [3]. This binding mode translated to low-nanomolar efficacy against wild-type and resistant strains (EC₅₀ = 3.61–15.5 nM), positioning it as a lead for next-generation NNRTIs.
Anticancer Applications:Piperidine-substituted pyrimidines entered oncology pipelines through targeted kinase inhibitor programs. The 4,6-dimethoxy-2-(piperidin-4-yl) framework demonstrated preferential inhibition of serine/threonine kinases (e.g., MAPK2) and receptor tyrosine kinases (e.g., FGFR) by mimicking ATP’s purine moiety. DO11-42—a piperazine analog—exhibited submicromolar cytotoxicity against DU145 prostate cancer (IC₅₀ = 1.3 µM), K562 leukemia (IC₅₀ = 1.5 µM), and HeLa cervical carcinoma (IC₅₀ = 1.9 µM) cells, outperforming 5-fluorouracil in multidrug-resistant lines [5]. Mechanistic studies linked activity to apoptosis induction independent of ERK1/2 or oxidative stress pathways, suggesting novel target engagement.
Table 3: Key Research Milestones for 4,6-Dimethoxy-2-(Piperidin-4-yl)Pyrimidine Derivatives
Year | Development | Significance | Source |
---|---|---|---|
1991 | Synthesis of 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine | Established efficient coupling routes for piperazine/piperidine at C2 [6] | Synthetic Chemistry |
2017 | Thiourea derivatives with 2,6-dimethoxypyrimidin-4-yl backbone | Demonstrated antimicrobial activity (MIC 1.95–15.63 µg/mL) and HepG2 inhibition (IC₅₀ 4.8 µg/mL) [2] | Antimicrobial/Anticancer |
2020 | Piperidinyl-DAPYs as HIV NNRTIs | Achieved picomolar potency against mutant HIV strains via region II optimization [3] | Antiviral |
2025 | Piperazine-pyranopyridines with antiproliferative activity | Confirmed selective HBV inhibition and submicromolar cytotoxicity in glioblastoma [5] | Anticancer/Antiviral |
Synthetic methodologies evolved significantly during this period: early routes relied on nucleophilic displacement of 2-chloro-4,6-dimethoxypyrimidine with piperidine derivatives under mild conditions (40–70°C, DIEA base) [6]. Modern approaches employ Buchwald-Hartwig amination for C-N coupling, enabling introduction of N-Boc-piperidine followed by deprotection. Late-stage diversification via reductive amination or acylation at the piperidine nitrogen (e.g., 2,3-dimethoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide) expanded structure-activity relationship (SAR) landscapes for oncology targets [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: